molecular formula C15H16ClNO2 B2449052 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol CAS No. 1179651-53-6

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Cat. No. B2449052
M. Wt: 277.75
InChI Key: UNZMWWFWIJNMLB-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is a biochemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a chlorine atom at the 4th position and a 3-methoxybenzylamino group at the 2nd position . Further analysis would require more specific information or computational chemistry tools.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol are not detailed in the search results, reactions at the benzylic position are common and can involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 277.75 and a molecular formula of C15H16ClNO2 . More specific properties such as melting point, boiling point, and solubility would require additional information.

Future Directions

The future directions for research and application of this compound are not specified in the search results. Its use in proteomics research suggests potential for further investigation in this field .

properties

IUPAC Name

4-chloro-2-[[(3-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMWWFWIJNMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

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